Introduction: The Strategic Value of a Bifunctional Scaffold
Introduction: The Strategic Value of a Bifunctional Scaffold
An In-depth Technical Guide to Ethyl 6-(aminomethyl)picolinate: Properties, Synthesis, and Applications in Medicinal Chemistry
In the landscape of modern drug discovery, the efficiency of scaffold-based design is paramount. Heterocyclic building blocks, particularly those incorporating multiple functional groups, offer medicinal chemists a powerful toolkit for rapidly generating diverse compound libraries with finely-tuned pharmacological profiles. Ethyl 6-(aminomethyl)picolinate emerges as a molecule of significant interest in this context. As a substituted pyridine derivative, it features three key points for chemical modification: a nucleophilic primary amine, an electrophilic ester, and the pyridine ring itself, which can influence solubility, metabolic stability, and target engagement.
This guide provides an in-depth analysis of the chemical properties, spectroscopic signature, synthesis, and strategic applications of Ethyl 6-(aminomethyl)picolinate. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic and medicinal chemistry programs.
Section 1: Core Chemical Identity & Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in research. Ethyl 6-(aminomethyl)picolinate is a solid at room temperature, possessing a unique combination of a basic aminomethyl group and an ethyl ester on a picolinate core.[1] This bifunctionality dictates its reactivity and handling requirements.
The hydrochloride salt is also commercially available, offering potentially different solubility profiles and handling characteristics. The core properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 6-(aminomethyl)pyridine-2-carboxylate | [1] |
| CAS Number | 104086-21-7 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][3] |
| Molecular Weight | 180.21 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Boiling Point | 319.7 ± 32.0 °C (Predicted) | [4] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.44 ± 0.39 (Predicted) | [4] |
| Purity (Typical) | 95-97% | [1][3] |
Section 2: Spectroscopic Characterization (A Predictive Analysis)
Caption: Predicted spectroscopic correlations for Ethyl 6-(aminomethyl)picolinate.
Expert Analysis of Expected Spectra:
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¹H NMR: The spectrum is expected to be highly informative. The ethyl group of the ester will present as a clean quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons), a classic reporter signal.[5] The three protons on the pyridine ring will likely appear as a complex multiplet in the aromatic region. The benzylic protons of the aminomethyl group (-CH₂-NH₂) would appear as a singlet, while the amine protons themselves would be a broad singlet that is exchangeable with D₂O.
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¹³C NMR: Key signals would include the ester carbonyl carbon (~165 ppm), several distinct signals for the aromatic carbons of the pyridine ring (120-150 ppm), the methylene carbon of the ester (~61 ppm), the aminomethyl carbon (~45 ppm), and the terminal methyl carbon (~14 ppm).
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IR Spectroscopy: The presence of the primary amine is definitively confirmed by two medium-intensity bands in the 3300-3400 cm⁻¹ region (symmetric and asymmetric N-H stretches).[6] A strong, sharp absorption around 1720 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.
-
Mass Spectrometry: In electron impact (EI) mass spectrometry, the molecular ion peak [M]⁺ should be observed at m/z 180.[7] Common fragmentation patterns would include the loss of the ethoxy group (-OEt, 45 Da) to give a fragment at m/z 135, and cleavage of the aminomethyl group to yield a fragment at m/z 151.
Section 3: Synthesis & Purification Workflow
While multiple synthetic routes to picolinates exist, a common and reliable method involves the esterification of the corresponding carboxylic acid.[8][9] The following protocol outlines a robust, lab-scale synthesis of Ethyl 6-(aminomethyl)picolinate from 6-(aminomethyl)picolinic acid.
Protocol: Fischer Esterification of 6-(aminomethyl)picolinic acid
Objective: To synthesize Ethyl 6-(aminomethyl)picolinate via acid-catalyzed esterification.
Materials:
-
6-(aminomethyl)picolinic acid
-
Ethanol (Anhydrous, 200 proof)
-
Sulfuric Acid (Concentrated, 98%)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(aminomethyl)picolinic acid (1.0 eq).
-
Reagent Addition: Suspend the starting material in anhydrous ethanol (approx. 10 mL per 1 g of starting material).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2 eq) dropwise. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using ethanol as the solvent (a large excess).
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the bulk of the ethanol.
-
Workup - Neutralization: Carefully pour the residue into a beaker containing crushed ice. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~8-9. Self-Validation: Effervescence will be observed. Ensure the final pH is basic to deprotonate the aminomethyl group, rendering the product soluble in organic solvents.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and wash the solid with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Caption: Synthetic workflow for Ethyl 6-(aminomethyl)picolinate.
Section 4: Chemical Reactivity & Applications in Drug Discovery
The true value of Ethyl 6-(aminomethyl)picolinate lies in the orthogonal reactivity of its functional groups. The primary amine serves as a versatile nucleophilic handle for forming amides, sulfonamides, ureas, and for participating in reductive amination reactions. The ester, conversely, is an electrophilic site that can be hydrolyzed, reduced, or converted to other functionalities.
This structural motif is a valuable scaffold for targeting a range of diseases. While direct applications of this exact molecule are emerging, its core structure is present in precursors for compounds with significant therapeutic potential.
-
CNS Disorders: A closely related analog, methyl 6-methylnicotinate, is a known precursor for developing D-amino acid oxidase (DAO) inhibitors.[10] DAO modulates neurotransmitter levels, and its inhibition is a therapeutic strategy for conditions like schizophrenia. The aminomethyl group on our title compound provides a key interaction point for engaging with enzyme active sites.
-
Metabolic Diseases: Derivatives of similar substituted nicotinates have shown potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[10] Ethyl 6-(aminomethyl)picolinate can serve as a foundational scaffold for creating new analogs with enhanced binding affinity and selectivity for this important metabolic target.
Caption: Role as a trifunctional scaffold in chemical synthesis.
Section 5: Safe Handling, Storage, and Disposal
As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. Ethyl 6-(aminomethyl)picolinate is classified as an irritant and is harmful if swallowed.[1]
| Safety Aspect | Guideline | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. | [1] |
| Handling | Use only outdoors or in a well-ventilated area. Do not breathe dust. Wash hands thoroughly after handling. | [1] |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C for long-term stability. Alternatively, store sealed in a dry place at room temperature for short-term use. | [3][4] |
| First Aid (Ingestion) | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. | [1] |
| First Aid (Eye Contact) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Conclusion
Ethyl 6-(aminomethyl)picolinate is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined structure, predictable spectroscopic properties, and orthogonally reactive functional groups make it an ideal building block for constructing complex molecular architectures. By understanding its chemical properties and leveraging its reactivity, researchers can efficiently explore chemical space and develop novel candidates for challenging therapeutic targets.
References
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PubChem. Picolinate | C6H4NO2-. [Link]
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University of Colorado Boulder. Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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Chemical-Suppliers. Ethyl 6-(aminomethyl)picolinate hydrochloride | CAS 359015-11-5. [Link]
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ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
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ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]
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University of Colorado Boulder. Spectroscopy. [Link]
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NIH National Library of Medicine. Biotransformation: Impact and Application of Metabolism in Drug Discovery. [Link]
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